Benzoate de benzyle 4-hydroxy

Vue d'ensemble

Description

L'Alytesine est un peptide de type bombésine présent dans les extraits de peau de la grenouille européenne Alytes obstetricans. Elle est connue pour ses diverses activités biologiques, notamment la réduction de la sécrétion acide gastrique, l'induction de l'hypertension et la production d'effets anorexigènes à court terme chez les poussins nouveau-nés .

Applications De Recherche Scientifique

Alytesin has several scientific research applications:

Chemistry: Alytesin is used to study peptide synthesis and structure-activity relationships.

Biology: It is used to investigate the role of bombesin-like peptides in various biological processes, including gastric acid secretion and appetite regulation.

Medicine: Alytesin is studied for its potential therapeutic applications in treating conditions like hypertension and gastrointestinal disorders.

Mécanisme D'action

Target of Action

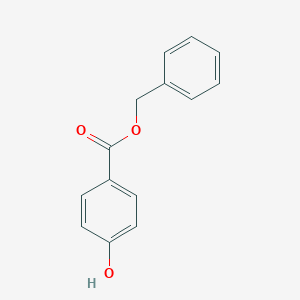

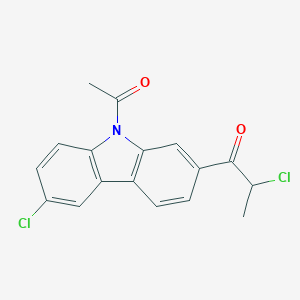

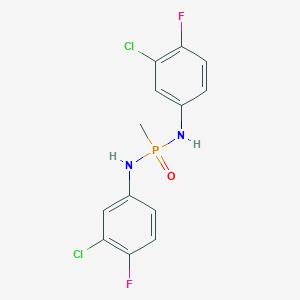

Benzyl 4-hydroxybenzoate, also known as Benzyl Paraben, is an ester of para-hydroxy benzoic acid . It is primarily used as a preservative in various cosmetics and personal care products . It is also known to be an endocrine-disrupting chemical (EDC) .

Mode of Action

It is known to act as an edc, which means it can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects .

Biochemical Pathways

Benzyl 4-hydroxybenzoate is involved in several biochemical pathways. For instance, in Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

It is soluble in ethanol , which suggests that it may be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

As an EDC, it can potentially disrupt normal hormonal function and lead to various health effects

Action Environment

The action of Benzyl 4-hydroxybenzoate can be influenced by various environmental factors. For instance, its stability and efficacy as a preservative can be affected by factors such as pH, temperature, and the presence of other ingredients in a formulation .

Méthodes De Préparation

L'Alytesine peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus consiste à ajouter séquentiellement des acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et d'activateurs comme le 1-hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques. Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et purifiée par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

L'Alytesine subit diverses réactions chimiques, notamment:

Oxydation: L'Alytesine peut être oxydée pour former des ponts disulfure, qui sont essentiels à son activité biologique.

Réduction: Les réactions de réduction peuvent rompre les ponts disulfure, entraînant la perte de l'activité biologique.

Substitution: Des acides aminés spécifiques de l'Alytesine peuvent être substitués par d'autres acides aminés pour étudier les relations structure-activité. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le dithiothréitol (DTT).

Applications de recherche scientifique

L'Alytesine a plusieurs applications de recherche scientifique:

Chimie: L'Alytesine est utilisée pour étudier la synthèse peptidique et les relations structure-activité.

Biologie: Elle est utilisée pour étudier le rôle des peptides de type bombésine dans divers processus biologiques, notamment la sécrétion acide gastrique et la régulation de l'appétit.

Médecine: L'Alytesine est étudiée pour ses applications thérapeutiques potentielles dans le traitement de maladies comme l'hypertension et les troubles gastro-intestinaux.

Mécanisme d'action

L'Alytesine exerce ses effets en se liant aux récepteurs de la bombésine, qui sont des récepteurs couplés aux protéines G présents dans divers tissus. En se liant, l'Alytesine active les voies de signalisation intracellulaires, ce qui entraîne la libération de seconds messagers comme l'adénosine monophosphate cyclique (AMPc) et les ions calcium. Ces seconds messagers modulent les effets physiologiques de l'Alytesine, tels que la réduction de la sécrétion acide gastrique et l'induction de l'hypertension .

Comparaison Avec Des Composés Similaires

L'Alytesine est similaire à d'autres peptides de type bombésine, tels que la bombésine et le peptide libérateur de gastrine. L'Alytesine est unique par sa séquence d'acides aminés spécifique et ses activités biologiques distinctes. Des composés similaires comprennent:

Bombésine: Présente dans la peau de la grenouille européenne Bombina, elle a des effets similaires sur la sécrétion acide gastrique et la contraction des muscles lisses.

Peptide libérateur de gastrine: Présent chez les mammifères, il régule la libération et la motilité des hormones gastro-intestinales.

Propriétés

IUPAC Name |

benzyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZDKDIOPSPTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022526 | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-18-8 | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y41DYV4VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Benzyl 4-hydroxybenzoate can be synthesized using various methods. One approach involves reacting 4-hydroxybenzoic acid with benzyl chloride in the presence of a phase transfer catalyst like cetyl trimethylammonium bromide []. This reaction can be carried out in water, offering an environmentally friendly alternative to traditional organic solvents. Another method utilizes triethylamine as a catalyst and water as the solvent, achieving high yield and purity []. Microwave irradiation combined with a phase transfer catalyst has also been employed, significantly reducing reaction times while maintaining high yields [].

ANone: Benzyl 4-hydroxybenzoate has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. While the provided abstracts don't specify spectroscopic data, its structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

A: Research suggests that benzyl 4-hydroxybenzoate exhibits estrogenic activity []. Although the specific structural features responsible for this activity are not explicitly detailed in the provided abstracts, it's known that phenolic compounds like benzyl 4-hydroxybenzoate can interact with estrogen receptors [, ]. Further research is needed to fully elucidate the structure-activity relationship and the precise mechanism of action.

A: While the provided abstracts don't directly compare benzyl 4-hydroxybenzoate with alternatives, other compounds like etocrylene and octocrylene, both ultraviolet absorbers, have also shown estrogenic activity in vitro []. Depending on the specific application, these compounds may be considered as potential alternatives.

A: Benzyl 4-hydroxybenzoate has been employed as an internal standard in analytical methods for determining the concentration of other compounds. For example, in a study analyzing imidazole and triazole antifungal drugs in biological samples using MicroExtraction by packed sorbent (MEPS) coupled with high-performance liquid chromatography with diode-array detection (HPLC-DAD), benzyl 4-hydroxybenzoate served as the internal standard, ensuring accurate and reliable quantification of the target analytes [].

ANone: While the provided abstracts don't delve into the environmental fate and effects of benzyl 4-hydroxybenzoate, understanding its potential for biodegradation and ecotoxicological impact is crucial. Research on degradation pathways and toxicity to aquatic organisms would be beneficial in assessing its environmental risks and guiding responsible use and disposal practices.

A: Benzyl 4-hydroxybenzoate has demonstrated potential in material science. Research has explored its use in synthesizing liquid crystalline compounds with applications in displays and other optical technologies []. Furthermore, its presence in thermochromic composites suggests potential applications in temperature-sensitive materials [].

A: Various analytical methods are used to characterize and quantify benzyl 4-hydroxybenzoate. High-performance liquid chromatography (HPLC) is commonly employed, often coupled with detectors like diode-array detection (DAD) [, ]. Other techniques, including gas chromatography (GC) and mass spectrometry (MS), may also be utilized depending on the specific application and desired information.

A: Benzyl 4-hydroxybenzoate plays a key role in modifying the trihydroxamate ligand, trisuccin, for radiolabeling monoclonal antibodies with rhenium-188 []. This modification, creating a "trisester" derivative, was found to improve radiolabeling yields and immunoreactivity, highlighting its potential in developing targeted radiopharmaceuticals [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B29944.png)

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)